Hydroxyquinidine gluconate

Description

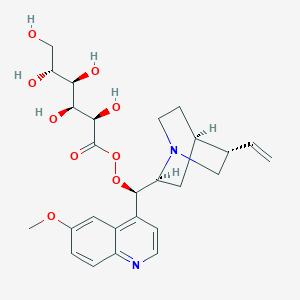

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H34N2O9 |

|---|---|

Molecular Weight |

518.6 g/mol |

IUPAC Name |

[(R)-[(2S,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexaneperoxoate |

InChI |

InChI=1S/C26H34N2O9/c1-3-14-12-28-9-7-15(14)10-20(28)25(17-6-8-27-19-5-4-16(35-2)11-18(17)19)36-37-26(34)24(33)23(32)22(31)21(30)13-29/h3-6,8,11,14-15,20-25,29-33H,1,7,9-10,12-13H2,2H3/t14-,15-,20+,21-,22-,23+,24-,25-/m1/s1 |

InChI Key |

RSMQVVFKFFQAFW-UIGGNZKFSA-N |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@H]4CCN3C[C@H]4C=C)OOC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OOC(=O)C(C(C(C(CO)O)O)O)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Studies of Hydroxyquinidine Gluconate

Synthetic Methodologies for Hydroxyquinidine Compounds

The synthesis of hydroxyquinidine compounds involves complex chemical strategies to introduce a hydroxyl group onto the quinidine (B1679956) scaffold, often requiring the use of protecting groups to ensure regioselectivity and stereoselectivity.

The introduction of a hydroxyl group onto the quinidine scaffold can be achieved through various synthetic and biological methods. One common approach is through the metabolism of quinidine itself. For instance, 3-hydroxyquinidine (B22111) is a known metabolite of quinidine, formed in the body after administration. nih.gov

Synthetic approaches often involve multi-step processes. For the related compound, 7-hydroxyquinine, a stereoselective synthesis has been reported starting from aminoacetaldehyde diethyl acetal. nih.gov This route involves a series of reactions including an amine-glycidic epoxide cyclization to furnish the hydroxylated compound. nih.gov Another method for hydroxylation is through microbiological processes. Microorganisms such as Aspergillus flavus, Aspergillus ochraceus, and Aspergillus niger can be used in aerobic fermentation conditions to achieve regiospecific and stereospecific hydroxylation of quinidine. google.com

Protecting groups are essential in the multi-step synthesis of complex molecules like hydroxyquinidine to temporarily mask reactive functional groups and prevent unwanted side reactions. jocpr.comresearchgate.netwikipedia.org This ensures that chemical transformations occur only at the desired positions within the molecule. jocpr.com

In the synthesis of quinoline (B57606) derivatives and related complex structures, various protecting groups are employed. jocpr.comnih.gov For example, to protect amino groups, carbamates such as benzyloxycarbonyl (Z), tert-butoxycarbonyl (Boc), and 9-fluorenylmethyloxycarbonyl (Fmoc) are commonly used. researchgate.netcreative-peptides.com Hydroxyl groups are often protected as silyl (B83357) ethers (e.g., TMS, TES, TBS) or benzyl (B1604629) ethers. jocpr.comresearchgate.net The choice of a protecting group depends on its stability under the reaction conditions of subsequent steps and the ease of its selective removal (deprotection) without affecting other parts of the molecule. jocpr.comresearchgate.net An orthogonal protecting group strategy allows for the selective deprotection of one group in the presence of others, which is particularly useful in complex syntheses. researchgate.netwikipedia.org

Table 1: Common Protecting Groups in Organic Synthesis

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

|---|---|---|---|

| Amine | tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) creative-peptides.com |

| Amine | 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) creative-peptides.com |

| Amine | Benzyloxycarbonyl | Z (or Cbz) | Catalytic hydrogenation (H2/Pd) creative-peptides.com |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS (or TBS) | Fluoride ions (e.g., TBAF) researchgate.net |

| Hydroxyl | Benzyl | Bn | Catalytic hydrogenation (H2/Pd) nih.gov |

The synthesis of other isomers, such as 3-hydroxyquinidine, often relies on the isolation from metabolic processes or targeted synthetic approaches that direct hydroxylation to the C3 position of the quinuclidine (B89598) ring. nih.gov

Isolation and Purification Techniques for Hydroxylated Quinidine Compounds

Following synthesis or extraction, the isolation and purification of hydroxylated quinidine compounds are critical to obtain a product with high purity.

High-performance liquid chromatography (HPLC) is a widely used technique for the separation and isolation of quinidine and its hydroxylated metabolites. nih.govnih.gov Reversed-phase HPLC, using columns such as C18, is effective for separating these compounds based on their polarity. nih.govnih.gov Gradient elution, where the composition of the mobile phase is changed over time, allows for the separation of a complex mixture of metabolites. nih.gov

Supercritical fluid chromatography (SFC) is another advanced technique that offers high efficiency and is environmentally friendly, often using supercritical carbon dioxide as the mobile phase. mdpi.comchromatographyonline.com SFC can be a powerful tool for the purification of complex mixtures of natural products and their derivatives. mdpi.com

Table 2: Chromatographic Techniques for Hydroxyquinidine Purification

| Technique | Stationary Phase Example | Mobile Phase Example | Detection Method |

|---|---|---|---|

| Reversed-Phase HPLC | C18 | Acetonitrile (B52724)/Water with buffer | UV, Fluorescence, Mass Spectrometry nih.govnih.govnih.gov |

Derivatization and Analog Development for Research Purposes

The generation of derivatives and analogs of hydroxyquinidine is a crucial area of research aimed at elucidating its metabolic pathways, improving its pharmacokinetic profile, and exploring novel therapeutic applications. These efforts primarily focus on the synthesis of prodrugs and metabolite analogs, as well as the investigation of various structural modifications.

Synthesis of Prodrugs and Metabolite Analogs

Prodrug strategies for hydroxyquinidine aim to enhance its delivery and targeting by masking or modifying its functional groups. A common approach involves the derivatization of the hydroxyl group to create esters or other labile linkages. nih.gov For instance, the hydroxyl group can be reacted with carboxylic acids, amino acids, or other promoieties to form ester prodrugs. nih.gov These prodrugs are designed to be inactive until they undergo enzymatic or chemical cleavage in vivo, releasing the active hydroxyquinidine molecule. This approach can improve oral bioavailability and reduce premature metabolism. nih.gov

Glycoconjugation represents another sophisticated prodrug strategy. By attaching a sugar moiety to the hydroxyquinidine molecule, researchers can target glucose transporters, which are often overexpressed in cancer cells. researchgate.net This targeted delivery mechanism has the potential to increase the therapeutic index of hydroxyquinidine for oncology research applications. researchgate.net The synthesis of such glycoconjugates typically involves the reaction of an activated sugar derivative with the hydroxyl group of hydroxyquinidine. researchgate.net

The synthesis of metabolite analogs is equally important for understanding the pharmacological and toxicological profiles of hydroxyquinidine. 3-Hydroxyquinidine is a known major metabolite of quinidine, and by extension, a key compound in the study of hydroxyquinidine metabolism. medchemexpress.com The synthesis of 3-hydroxyquinidine and other potential metabolites allows for their independent pharmacological evaluation. nih.gov Biocatalytic systems, utilizing enzymes or whole-cell systems, offer a powerful tool for the stereoselective synthesis of these metabolites, mimicking the metabolic pathways found in humans. nih.gov

| Derivative Type | Synthetic Strategy | Research Purpose |

| Ester Prodrugs | Reaction of the hydroxyl group with carboxylic acids or amino acids. nih.gov | Improve oral bioavailability, reduce premature metabolism. nih.gov |

| Glycoconjugates | Attachment of a sugar moiety to the hydroxyl group. researchgate.net | Targeted delivery to cells overexpressing glucose transporters. researchgate.net |

| Metabolite Analogs | Chemical or biocatalytic synthesis of known or potential metabolites. medchemexpress.comnih.gov | Pharmacological and toxicological evaluation of metabolites. nih.gov |

Investigation of Structural Modifications and Their Research Implications

Structural modifications of the hydroxyquinidine scaffold are explored to understand structure-activity relationships (SAR) and to develop analogs with altered or improved research properties. nih.gov These modifications can involve changes to the quinoline ring, the quinuclidine nucleus, or the hydroxyl group and its stereochemistry. nih.govresearchgate.net

One area of investigation is the introduction of different substituents on the quinoline ring. For example, the introduction of chloro groups has been shown to enhance the analgesic activity of similar 4-hydroxy piperidine (B6355638) structures. researchgate.net Such modifications can influence the electronic properties and lipophilicity of the molecule, potentially affecting its binding to biological targets and its pharmacokinetic properties. nih.gov

The research implications of these structural modifications are vast. By systematically altering the structure of hydroxyquinidine and evaluating the resulting changes in its biological activity, researchers can identify key pharmacophoric features. This knowledge is instrumental in the rational design of new analogs with enhanced potency, selectivity, or improved pharmacokinetic profiles for various research applications. nih.gov

| Modification Site | Type of Modification | Potential Research Implication |

| Quinoline Ring | Introduction of substituents (e.g., halogens). researchgate.net | Altered electronic properties, lipophilicity, and biological activity. researchgate.netnih.gov |

| Hydroxyl Group | Hydroxymethylation, esterification. nih.govfrontiersin.org | Changes in solubility and interaction with biological targets. frontiersin.org |

| Linker | Modification of the bridge between the quinoline and quinuclidine rings. | Impact on molecular conformation and flexibility. |

Stereochemical Control and Enantiomeric Purity in Hydroxyquinidine Synthesis

The synthesis of hydroxyquinidine presents significant stereochemical challenges due to the presence of multiple chiral centers. The precise three-dimensional arrangement of atoms is critical for its biological activity, making stereochemical control and the determination of enantiomeric purity paramount in its synthesis.

Stereoselective synthesis aims to produce a specific stereoisomer of hydroxyquinidine. Various strategies have been developed for the stereocontrolled synthesis of related cinchona alkaloids like quinine (B1679958) and quinidine, which can be adapted for hydroxyquinidine. nih.gov These methods often involve the use of chiral catalysts or auxiliaries to direct the formation of the desired stereoisomers. nih.gov For instance, catalytic enone cycloallylation has been successfully employed for the concise stereoselective synthesis of (±)-quinine and (±)-7-hydroxyquinine. nih.gov Directed stereoselective guanidinylation of alkenes is another advanced technique that allows for the introduction of nitrogen-containing functional groups with a high degree of stereocontrol. nih.gov

Ensuring the enantiomeric purity of synthesized hydroxyquinidine is a critical quality control step. Enantiomeric purity refers to the measure of a single enantiomer in a mixture. Various analytical techniques are employed to determine the enantiomeric excess (ee), which is a measure of how much more of one enantiomer is present than the other. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is a primary and widely used technique for separating and quantifying enantiomers. skpharmteco.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral solvating agents, provides another powerful method for determining enantiomeric purity. acs.org Chiral solvating agents, such as cinchona alkaloid dimers, can induce chemical shift differences between enantiomers, allowing for their quantification. acs.org Mass spectrometry-based methods, involving the formation of diastereomeric complexes with chiral co-analytes, are also emerging as a rapid and sensitive technique for enantiomeric analysis. ucdavis.edu

| Analytical Technique | Principle | Application in Hydroxyquinidine Synthesis |

| Chiral HPLC | Separation of enantiomers on a chiral stationary phase. skpharmteco.comnih.gov | Quantification of the enantiomeric excess of hydroxyquinidine. skpharmteco.com |

| Chiral NMR Spectroscopy | Use of chiral solvating agents to induce chemical shift differences between enantiomers. acs.org | Determination of the ratio of enantiomers in a sample. acs.org |

| Mass Spectrometry | Formation and analysis of diastereomeric complexes with chiral co-analytes. ucdavis.edu | Rapid and sensitive determination of enantiomeric purity. ucdavis.edunih.gov |

Advanced Analytical Research Methodologies for Hydroxyquinidine Gluconate

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatography is a cornerstone of analytical chemistry, providing the necessary tools to separate and quantify hydroxyquinidine and its related compounds. The following sections detail the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Thin Layer Chromatography (TLC), and advanced column chromatography in the context of hydroxyquinidine gluconate research.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a premier technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and versatility. The development of a robust HPLC method is a systematic process involving the selection of an appropriate column, mobile phase, and detector, followed by rigorous validation to ensure the method is fit for its intended purpose.

Method development for compounds like hydroxyquinidine often begins with reversed-phase chromatography, utilizing a C18 or similar nonpolar stationary phase. A typical mobile phase might consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often employed initially to survey the sample and determine the optimal separation conditions before settling on a final isocratic or gradient method. Key parameters optimized during development include mobile phase composition, pH, flow rate, and column temperature to achieve desired retention times, peak shapes, and resolution.

Validation of the developed HPLC method is performed in accordance with guidelines from bodies like the International Council for Harmonisation (ICH). scribd.com This process verifies that the method is reliable, accurate, and reproducible. nih.gov Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The capacity to elicit test results that are directly proportional to the analyte concentration within a given range.

Accuracy: The closeness of test results to the true value.

Precision: The degree of agreement among individual test results, assessed at levels of repeatability (intra-assay) and intermediate precision (inter-assay).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected.

Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters. nih.gov

| Parameter | Typical Acceptance Criteria | Purpose |

| Specificity | Analyte peak is resolved from impurities and matrix components. | Ensures the method selectively measures the intended analyte. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 | Confirms a proportional relationship between signal and concentration. |

| Accuracy | Recovery of 98.0% - 102.0% | Measures the closeness of the experimental value to the true value. |

| Precision | Relative Standard Deviation (RSD) ≤ 2% | Assesses the scatter of data from replicate measurements. |

| LOD/LOQ | Signal-to-Noise Ratio of 3:1 (LOD) and 10:1 (LOQ) | Defines the lower limits of the method's capabilities. |

| Robustness | No significant change in results with minor parameter variations. | Demonstrates the method's reliability during normal use. |

This table presents typical acceptance criteria for HPLC method validation in pharmaceutical analysis.

Chirality is a critical aspect of pharmaceutical research, as enantiomers of a drug can have vastly different pharmacological and toxicological profiles. oup.com Hydroxyquinidine possesses chiral centers, necessitating analytical methods capable of separating its enantiomers. Chiral HPLC is the predominant technique for this purpose. researchgate.net

Separation is typically achieved using a Chiral Stationary Phase (CSP). CSPs are designed to have differential interactions with enantiomers, leading to different retention times. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used. For instance, a method for the analogous compound hydroxychloroquine (B89500) utilized a Chiralpak AD-H column, which contains an amylose-based CSP. nih.govlibretexts.org

Method development for chiral separations involves optimizing the mobile phase, which often consists of a non-polar solvent like n-hexane mixed with an alcohol such as isopropanol, and a small amount of an amine additive like diethylamine (B46881) (DEA) to improve peak shape. nih.govlibretexts.org Temperature is also a critical parameter, as chiral separations are often thermodynamically driven. sielc.com

| Parameter | Condition Example for Hydroxychloroquine Enantiomers nih.govlibretexts.org | Purpose |

| Column | Chiralpak AD-H (4.6 mm × 150 mm, 5 μm) | Provides the chiral stationary phase for enantiomeric recognition. |

| Mobile Phase | n-hexane-isopropanol (93:7, v/v) + 0.5% DEA | Optimizes selectivity and peak shape. |

| Flow Rate | 0.8 ml/min | Controls the speed of elution and affects resolution. |

| Detection | UV at 343 nm | Quantifies the separated enantiomers. |

| Temperature | 20 °C | Influences the thermodynamics of the chiral interaction. |

This table provides an example of chromatographic conditions used for the successful chiral separation of the enantiomers of the related compound hydroxychloroquine.

Analyzing hydroxyquinidine and its related metabolites in complex biological matrices like plasma, serum, or whole blood presents significant challenges, including low concentrations and interference from endogenous substances. researchgate.net HPLC, particularly when coupled with sensitive detection methods like fluorescence or mass spectrometry (MS), is the method of choice for such applications. cutm.ac.intandfonline.com

A crucial first step is sample preparation, which aims to remove interfering components and concentrate the analytes. researchgate.net Common techniques include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). For example, a method to quantify quinidine (B1679956) and its metabolite, (3S)-3-hydroxyquinidine, in serum involved an LLE using benzene (B151609) after alkalinizing the sample. nih.gov

For detection, fluorescence is often preferred for cinchona alkaloids due to their native fluorescence, offering high sensitivity with detection limits as low as 5 ng/ml. cutm.ac.innih.gov A specific HPLC-fluorescence method was developed for quinidine and 3-hydroxyquinidine (B22111) using a reverse-phase column. nih.gov LC-MS/MS offers even greater selectivity and sensitivity, making it a powerful tool for bioanalysis. tandfonline.com

| Parameter | Example Method for Quinidine and Metabolites in Plasma nih.gov | Purpose |

| Matrix | Human Plasma | The complex biological system being analyzed. |

| Sample Prep | Protein Precipitation | To remove proteins that interfere with the analysis. |

| Column | Silica (B1680970) | Stationary phase for separation. |

| Mobile Phase | Methanol: 1N Ammonium Nitrate: 2N Ammonium Hydroxide (28:1:1 v/v) | Eluent system to achieve separation of quinidine and its metabolites. |

| Detection | Fluorescence | Provides high sensitivity for quantifying the analytes. |

| LLOQ | 0.33 µg/mL (for Quinidine via LC/MS/MS) tandfonline.com | The lowest concentration that can be reliably quantified. |

This table summarizes key parameters from a validated HPLC method for the quantification of quinidine and its metabolites in a biological matrix.

Gas Chromatography (GC) Applications in Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. For non-volatile compounds like hydroxyquinidine, derivatization is often required to increase their volatility and thermal stability, making them amenable to GC analysis. oup.com

In the analysis of related compounds like quinidine, GC has been used following extraction and, in some cases, silylation with reagents like bis-trimethylsilylacetamide (BSA). oup.com However, methods have also been developed for the analysis of underivatized quinine (B1679958) and quinidine, demonstrating that derivatization is not always necessary. oup.comnih.gov The sample is typically extracted from an alkaline solution into an organic solvent, which is then concentrated and injected into the GC. nih.gov

GC is most powerful when coupled with Mass Spectrometry (GC-MS), which provides detailed structural information, allowing for positive identification of the analytes. oup.comresearchgate.net The fragmentation patterns obtained from MS can be used to differentiate between structurally similar compounds. oup.com This technique is valuable in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites.

Thin Layer Chromatography (TLC) for Screening and Purity Assessment

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective planar chromatographic technique used for qualitative analysis. tandfonline.com It is highly effective for screening purposes, assessing the purity of a compound, and monitoring the progress of chemical reactions or purification procedures. libretexts.orgresearchgate.net

For the analysis of hydroxyquinidine and related cinchona alkaloids, TLC is performed using a stationary phase, typically silica gel, coated on a plate. cutm.ac.in The sample is spotted on the plate, which is then developed in a chamber containing a suitable mobile phase. A common mobile phase for separating cinchona alkaloids is a mixture of toluene, ethyl acetate, and diethylamine. scribd.comcutm.ac.in

After development, the separated compounds are visualized. Cinchona alkaloids can be detected under UV light (e.g., at 365 nm), where they often exhibit fluorescence. cutm.ac.in Spraying the plate with a visualizing agent, such as Dragendorff's reagent, can also reveal the alkaloid spots, typically as orange-brown colored zones. cutm.ac.in The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify compounds by comparing them to standards run on the same plate. researchgate.net TLC is a valuable tool for the initial purity assessment of isolated or synthesized hydroxyquinidine. researchgate.net

Advanced Column Chromatography for Isolation and Purification

Column chromatography is a fundamental preparative technique used for the isolation and purification of individual compounds from a mixture. youtube.comsemanticscholar.org This method is essential in research for obtaining pure this compound from synthesis reaction mixtures or from biological extracts containing multiple metabolites.

The process involves packing a glass column with a stationary phase, most commonly silica gel. youtube.com The crude mixture containing hydroxyquinidine is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. semanticscholar.org Separation occurs based on the differential affinities of the compounds in the mixture for the stationary and mobile phases. youtube.com Less polar compounds tend to travel down the column faster with a non-polar mobile phase, while more polar compounds are retained longer by the polar silica gel. youtube.com

By systematically changing the polarity of the mobile phase (gradient elution), compounds can be selectively eluted from the column. The eluent is collected in a series of fractions, which are then analyzed (often by TLC) to identify which fractions contain the pure desired compound. youtube.com For the isolation of quinidine metabolites from rat urine, reversed-phase column chromatography with gradient elution has been successfully employed. nih.gov This technique is scalable and crucial for obtaining the high-purity this compound required for further structural elucidation and pharmacological studies. khanacademy.org

Supercritical Fluid Chromatography (SFC) for Enhanced Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis of pharmaceutical compounds, offering significant advantages in speed and resolution. twistingmemoirs.com This method utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. nih.gov Due to the low viscosity and high diffusivity of supercritical CO2, SFC facilitates rapid separations and high throughput, which is pivotal in drug discovery and quality control. ceon.rs For a compound like this compound, which may have structurally similar impurities or stereoisomers, the high resolving power of SFC is particularly beneficial. twistingmemoirs.comuliege.be

The technique combines the advantages of both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). twistingmemoirs.com It allows for the separation of thermally labile compounds that are not suitable for GC, while often providing faster and more efficient separations than HPLC. nih.gov The mobile phase's strength is easily tuned by adding polar co-solvents (modifiers) like methanol, which expands the range of analytes that can be effectively separated. chromatographyonline.com This adaptability is crucial for optimizing the separation of complex molecules. Furthermore, SFC is considered a "green" analytical technique due to its significant reduction in the consumption of hazardous organic solvents compared to traditional methods like HPLC. twistingmemoirs.comchromatographyonline.com

Table 1: Comparison of SFC and HPLC Key Features

| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Primary Mobile Phase | Supercritical CO2 (modified with organic solvents) twistingmemoirs.com | Aqueous solutions and organic solvents ceon.rs |

| Analysis Speed | High-speed, shorter run times twistingmemoirs.com | Generally longer run times |

| Resolution | Enhanced resolution, especially for chiral and structurally similar compounds twistingmemoirs.com | Good resolution, but can be challenging for complex mixtures |

| Solvent Consumption | Significantly lower organic solvent usage chromatographyonline.com | High consumption of organic solvents |

| Operating Temperature | Lower, reducing risk of compound degradation twistingmemoirs.com | Ambient to elevated temperatures |

| Environmental Impact | More environmentally friendly ("green" chemistry) chromatographyonline.com | Generates more hazardous solvent waste |

Spectroscopic Characterization Methods in Academic Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules like this compound. mmu.ac.uk It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. core.ac.uk While High-Resolution Mass Spectrometry (HRMS) can provide a molecular formula, NMR is often required to confirm the precise structure, as predictions from MS/MS fragmentation patterns are not always accurate. hyphadiscovery.com

A standard set of NMR experiments is typically employed for complete structural assignment. hyphadiscovery.comresearchgate.net One-dimensional (1D) experiments like ¹H NMR and ¹³C NMR provide foundational information about the types and number of hydrogen and carbon atoms present. researchgate.net Two-dimensional (2D) NMR techniques are then used to piece the molecular puzzle together. Experiments like Correlation Spectroscopy (COSY) reveal proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. core.ac.ukhyphadiscovery.com The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful, as it identifies longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for connecting different molecular fragments and assigning quaternary carbons. core.ac.ukhyphadiscovery.com

Table 2: Common NMR Experiments for Structural Elucidation

| Experiment | Abbreviation | Information Provided |

|---|---|---|

| Proton NMR | ¹H NMR | Information on the chemical environment and number of different types of protons. researchgate.net |

| Carbon-13 NMR | ¹³C NMR | Provides the number and electronic environment of carbon atoms in the molecule. researchgate.net |

| Correlation Spectroscopy | COSY | Identifies protons that are coupled to each other, revealing adjacent protons in the molecular structure. hyphadiscovery.com |

| Heteronuclear Single Quantum Coherence | HSQC | Correlates protons with the carbon atoms they are directly attached to. core.ac.ukhyphadiscovery.com |

| Heteronuclear Multiple Bond Correlation | HMBC | Shows correlations between protons and carbons over two to three chemical bonds, key for assembling the complete carbon skeleton. core.ac.ukhyphadiscovery.com |

Mass Spectrometry (MS) is a core analytical technique used to determine the molecular weight and deduce the structure of compounds. nih.gov For this compound, MS provides the precise mass of the molecule, which helps in confirming its elemental composition. csic.es Soft ionization techniques like Electrospray Ionization (ESI) are commonly used as they can ionize molecules with minimal fragmentation, allowing for the clear determination of the molecular ion. nih.govscienceopen.com

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the molecular ion in a controlled manner. scienceopen.com The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. By analyzing the mass-to-charge ratio of these fragment ions, researchers can piece together the structure of the parent molecule. mdpi.com This process involves breaking specific chemical bonds, and the resulting neutral losses or charged fragments provide direct evidence for the presence of certain functional groups and substructures within the this compound molecule. mdpi.com High-resolution mass spectrometry (HRMS) further enhances this analysis by providing highly accurate mass measurements of both the precursor and fragment ions, allowing for the confident determination of their elemental formulas. csic.es

Table 3: Hypothetical Fragmentation Data for a Complex Organic Molecule

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Inferred Structural Moiety |

|---|---|---|---|

| 487.28 | 469.27 | 18.01 | Loss of H₂O |

| 487.28 | 323.19 | 164.09 | Loss of a side chain |

| 487.28 | 295.16 | 192.12 | Cleavage of a ring structure |

Note: This table is illustrative and does not represent actual data for this compound.

UV-Visible (UV-Vis) spectrophotometry is a straightforward and robust method used for the quantitative determination of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. researchgate.net The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. For quantitative analysis of this compound, a specific wavelength (λmax) where the compound shows maximum absorbance is selected to ensure the highest sensitivity and accuracy. researchgate.net The linearity, accuracy, and precision of the method are typically validated according to ICH guidelines to ensure its reliability for determining the concentration of the compound in bulk or pharmaceutical forms. ejournal.by

Derivative spectrophotometry can be employed to enhance the resolution of overlapping spectral bands, which is useful for analyzing the compound in the presence of impurities or other interfering substances. semanticscholar.org By calculating the first or second derivative of the absorbance spectrum, minor spectral features can be amplified, allowing for more specific quantification. semanticscholar.org Beyond quantification, both UV-Vis and fluorescence spectroscopy are valuable tools for studying molecular interactions. Changes in the absorption or fluorescence spectrum of this compound upon binding to a target biomolecule, for instance, can provide insights into binding mechanisms and affinity.

Hyphenated Techniques for Comprehensive Analysis

The combination of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the cornerstone of modern metabolite profiling and identification in drug discovery and development. researchgate.netyoutube.com This powerful hyphenated technique is essential for studying the biotransformation of this compound in biological systems. mdpi.com LC first separates the parent drug from its various metabolites in a complex biological matrix, such as plasma or urine, based on their physicochemical properties. youtube.com

Following separation, the eluent is introduced into a mass spectrometer. The MS component is used to detect and quantify the parent compound and its metabolites. Tandem mass spectrometry (MS/MS) is crucial for structural characterization. nih.gov A specific ion (the precursor ion, corresponding to a potential metabolite) is selected and fragmented to produce a characteristic spectrum of product ions. youtube.com By comparing the fragmentation patterns of the metabolites to that of the parent drug, researchers can identify the sites and types of biotransformation, such as hydroxylation or glucuronidation. researchgate.net This detailed profiling provides critical information on how the compound is processed in the body. nih.gov

Table 4: General Workflow for LC-MS/MS Metabolite Profiling

| Step | Description | Key Objective |

|---|---|---|

| 1. Sample Preparation | Extraction of the drug and its metabolites from a biological matrix (e.g., plasma, urine). | To remove interfering substances and concentrate the analytes. |

| 2. LC Separation | The prepared sample is injected into an HPLC or UPLC system. Analytes are separated on a chromatographic column. youtube.com | To resolve the parent compound from its various metabolites and endogenous matrix components. nih.gov |

| 3. Ionization | The column eluent is directed into the mass spectrometer's ion source (e.g., ESI). | To generate gas-phase ions of the analytes. |

| 4. Full Scan MS Analysis | The mass spectrometer scans a range of m/z values to detect all ionizable compounds eluting from the column. | To identify potential metabolite masses based on predicted biotransformations. |

| 5. Tandem MS (MS/MS) Analysis | Precursor ions corresponding to potential metabolites are selected and fragmented to generate product ion spectra. researchgate.net | To obtain structural information and confirm the identity of the metabolites. |

| 6. Data Analysis | Software is used to process the chromatographic and mass spectrometric data. | To identify and quantify metabolites by comparing retention times and fragmentation patterns with reference standards or known pathways. |

GC-MS for Volatile Component Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique widely employed in the pharmaceutical industry for the separation, identification, and quantification of volatile and semi-volatile organic compounds. This methodology is critical for ensuring the purity, safety, and quality of active pharmaceutical ingredients (APIs) by detecting and measuring residual solvents, potential degradation products, and other volatile impurities that may be present from the manufacturing process or that may develop during storage. europeanpharmaceuticalreview.comscirp.org

The application of GC-MS to a complex molecule such as this compound allows for a comprehensive characterization of its volatile impurity profile. The technique combines the high-resolution separation capabilities of gas chromatography with the precise detection and identification power of mass spectrometry. In a typical workflow, the sample containing this compound is prepared and introduced into the GC system. Headspace GC-MS (HS-GC-MS) is a particularly suitable technique for this purpose as it allows for the analysis of volatile compounds without the need for complex extraction procedures from the sample matrix. chromatographyonline.comshimadzu.de In this approach, the sample is heated in a sealed vial, and the volatile components in the headspace (the gas above the sample) are injected into the GC column. scirp.org

Once in the GC column, the volatile components are separated based on their boiling points and interactions with the stationary phase. biomedres.us The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. This mass spectrum acts as a chemical fingerprint, allowing for the identification of the compounds by comparing them to spectral libraries. medistri.swiss

A significant consideration in the GC-MS analysis of complex pharmaceutical molecules is the potential for thermal degradation. The high temperatures used in the GC inlet and column can sometimes cause the analyte itself or its non-volatile impurities to break down into smaller, more volatile compounds. nih.govnih.gov For a molecule like this compound, it is crucial to carefully optimize the analytical method, including the injection temperature and temperature ramp of the oven, to minimize the risk of thermal degradation and avoid the generation of artifacts that could be mistaken for actual impurities. researchgate.net Pyrolysis-GC-MS is a related technique specifically used to study the degradation products of a substance at elevated temperatures. semanticscholar.orgfccollege.edu.pk

The research findings from a GC-MS analysis of a pharmaceutical compound like this compound would typically be presented in a data table, detailing the identified volatile components, their retention times, and their quantities. While specific data for this compound is not publicly available, the following table illustrates the type of results that such an analysis might yield, focusing on common residual solvents from pharmaceutical manufacturing.

Illustrative Data Table: Hypothetical Volatile Components in a this compound Sample Identified by HS-GC-MS

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

| Retention Time (min) | Identified Compound | CAS Number | Class | Observed Concentration (ppm) |

| 5.4 | Methanol | 67-56-1 | 2 | 150 |

| 7.2 | Ethanol | 64-17-5 | 3 | 450 |

| 8.9 | Acetone | 67-64-1 | 3 | 200 |

| 11.5 | Isopropyl Acetate | 108-21-4 | 3 | 50 |

| 14.8 | Toluene | 108-88-3 | 2 | 25 |

| 16.3 | Dimethylformamide | 68-12-2 | 2 | 75 |

This hypothetical data provides an example of how GC-MS can be used to identify and quantify residual solvents, which are classified based on their toxicity risk. Such information is vital for ensuring that the final drug product meets the stringent safety and quality standards set by regulatory authorities. The high sensitivity and specificity of GC-MS make it an indispensable tool in the advanced analytical research of pharmaceutical compounds like this compound. europeanpharmaceuticalreview.com

Molecular and Cellular Mechanistic Investigations of Hydroxyquinidine Gluconate

Modulation of Cellular Electrical Activity in In Vitro Models

Hydroxyquinidine exerts significant effects on the electrical activity of cardiac cells by modulating various ion channels. These interactions are fundamental to its pharmacological profile.

(3S)-3-hydroxyquinidine has been shown to interact with fast inward sodium channels, a key determinant of cardiac cell excitability. In vitro studies on guinea pig ventricular cells have demonstrated that this metabolite causes a concentration-dependent depression of the maximum upstroke velocity (Vmax) of the action potential, which is an indicator of sodium channel blockade. nih.gov However, this effect is quantitatively less potent than that of its parent compound, quinidine (B1679956). nih.gov

A comparative study revealed that at a concentration of 50 µM, (3S)-3-hydroxyquinidine depressed Vmax by 26.7 ± 2.6%, whereas quinidine at the same concentration caused a more pronounced depression of 45.9 ± 1.6%. nih.gov This sodium channel blocking effect is both frequency- and voltage-dependent, indicating a complex interaction with the channel's different conformational states. nih.gov

| Compound | Concentration (µM) | Vmax Depression (%) in Guinea Pig Ventricular Cells | Reference |

|---|---|---|---|

| (3S)-3-hydroxyquinidine | 50 | 26.7 ± 2.6 | nih.gov |

| Quinidine | 50 | 45.9 ± 1.6 | nih.gov |

While direct in vitro studies quantifying the specific effects of (3S)-3-hydroxyquinidine on delayed rectifier potassium currents (IKr and IKs) are limited, the electrophysiological activity of its parent compound, quinidine, is well-documented. Quinidine is known to block several potassium channels, including the rapid (IKr) and slow (IKs) components of the delayed rectifier current. drugbank.com The IKr current, in particular, is carried by the hERG (human ether-a-go-go-related gene) potassium channel, and its blockade by quinidine is a key aspect of the drug's antiarrhythmic action and is associated with QT interval prolongation. nih.govnih.gov

Direct experimental data on the modulation of calcium transport and calcium channels by (3S)-3-hydroxyquinidine are not extensively covered in the available scientific literature. However, the parent compound, quinidine, has been shown to have effects on L-type calcium currents (ICa). drugbank.com It is important to note that these findings on quinidine may not be directly extrapolated to its hydroxylated metabolite without specific in vitro studies on (3S)-3-hydroxyquinidine.

In vitro studies using guinea pig ventricular cells have provided insights into the effects of (3S)-3-hydroxyquinidine on action potential parameters. This metabolite has been shown to increase the action potential duration at 90% of repolarization (APD90) and the effective refractory period (ERP) in a concentration-dependent manner. nih.gov

A notable difference from its parent compound is that the lengthening of the APD90 induced by (3S)-3-hydroxyquinidine was not found to be altered by an increase in pacing rate. nih.gov This contrasts with quinidine, where the APD90 and ERP lengthening is more pronounced at lower frequencies. nih.gov

| Parameter | Effect of (3S)-3-hydroxyquinidine | Key Finding | Reference |

|---|---|---|---|

| Action Potential Duration (APD90) | Increased in a concentration-dependent manner | Lengthening effect is not altered by increasing pacing rate | nih.gov |

| Effective Refractory Period (ERP) | Increased in a concentration-dependent manner | - | nih.gov |

The phenomenon of "use-dependent block" refers to the increased blocking effect of a drug on an ion channel with more frequent channel activation. This is a characteristic feature of many Class I antiarrhythmic drugs, including quinidine. researchgate.net The frequency-dependent depression of Vmax by (3S)-3-hydroxyquinidine indicates that it also exhibits use-dependent block of sodium channels. nih.gov

Furthermore, the recovery kinetics of Vmax from block have been found to be significantly slower for (3S)-3-hydroxyquinidine compared to its parent drug, quinidine, in the presence of equipotent concentrations. nih.gov This suggests that once (3S)-3-hydroxyquinidine binds to the sodium channel, it dissociates more slowly, which could contribute to its sustained electrophysiological effects.

Enzyme and Transporter Interactions at the Molecular Level

The pharmacokinetic and pharmacodynamic profile of hydroxyquinidine is influenced by its interactions with metabolic enzymes and drug transporters.

The formation of (3S)-3-hydroxyquinidine from its parent compound, quinidine, is primarily mediated by the cytochrome P450 enzyme system, specifically CYP3A4. drugbank.com In vitro studies have confirmed that CYP3A4 is the main enzyme responsible for this hydroxylation reaction. drugbank.com

Regarding drug transporters, quinidine is a known substrate and inhibitor of P-glycoprotein (P-gp, also known as ABCB1), an efflux transporter that plays a significant role in drug absorption and distribution. nih.gov While direct studies on the interaction of (3S)-3-hydroxyquinidine with a wide array of transporters are limited, its structural similarity to quinidine suggests a potential for interaction with P-gp and other transporters.

| Molecule | Interaction | Compound | Significance | Reference |

|---|---|---|---|---|

| CYP3A4 | Metabolism | Quinidine to (3S)-3-hydroxyquinidine | Primary pathway for the formation of the active metabolite. | drugbank.com |

| P-glycoprotein (P-gp/ABCB1) | Substrate/Inhibitor | Quinidine | Affects the absorption and distribution of the parent compound. Potential for interaction with the metabolite. | nih.gov |

Cytochrome P450 Enzyme System (e.g., CYP3A4, CYP2D6) Modulation

Hydroxyquinidine is the principal active metabolite of quinidine, with its formation being primarily mediated by the hepatic cytochrome P450 3A4 (CYP3A4) enzyme system. nih.govnih.gov The most significant of these metabolites is 3-hydroxyquinidine (B22111) (3HQ), whose serum concentrations can approach those of the parent drug following administration of quinidine gluconate. nih.govnih.gov Research has demonstrated that 3HQ is not an inert byproduct; it possesses substantial antiarrhythmic activity, estimated to be at least half that of quinidine, and may contribute significantly to the therapeutic effects observed during chronic use. nih.govnih.gov

The interaction of quinidine and its hydroxylated metabolite with the CYP450 system is complex, involving roles as both substrate and modulator of various isoforms. Quinidine is a well-established substrate for CYP3A4, a characteristic that makes it susceptible to drug-drug interactions. nih.govdrugbank.com For instance, co-administration with CYP3A4 inhibitors like ketoconazole (B1673606) can increase quinidine levels, while substances such as grapefruit juice can inhibit the metabolic conversion of quinidine to 3-hydroxyquinidine. nih.govnih.gov

Interestingly, the interaction with CYP3A4 is not limited to being a substrate. In vitro studies have shown that quinidine can also act as an activator of CYP3A4-mediated metabolism for other compounds, such as the non-steroidal anti-inflammatory drug meloxicam (B1676189). drugbank.com This activation is characterized as a mixed-type nonessential mechanism, leading to a decrease in the Michaelis-Menten constant (Km) and an increase in the maximum reaction velocity (Vmax) of meloxicam hydroxylation. drugbank.com This suggests the presence of at least two distinct substrate-binding sites on the CYP3A4 enzyme. drugbank.com

Table 1: Modulation of Cytochrome P450 Enzymes by Quinidine and Hydroxyquinidine

| Enzyme | Compound | Role | Key Research Findings | Citations |

|---|---|---|---|---|

| CYP3A4 | Quinidine | Substrate | Primary enzyme responsible for the metabolism of quinidine to 3-hydroxyquinidine. | nih.govnih.gov |

| Quinidine | Activator | Activates CYP3A4-mediated hydroxylation of meloxicam in vitro. | drugbank.com | |

| CYP2D6 | Quinidine | Potent Inhibitor | Strong competitive inhibitor used in clinical DDI studies; can alter patient metabolic phenotype. | nih.govnih.govnih.gov |

P-glycoprotein (P-gp) Efflux Pump Substrate and Inhibitor Research

Beyond the metabolic enzymes of the CYP450 system, hydroxyquinidine gluconate's parent compound, quinidine, is extensively involved in interactions with the P-glycoprotein (P-gp) efflux pump. P-gp, a member of the ATP-binding cassette (ABC) transporter superfamily, plays a critical role in limiting the intracellular accumulation and tissue penetration of a wide array of xenobiotics.

Research has firmly established that quinidine is both a substrate and a potent inhibitor of P-gp. nih.govnih.govnih.gov This dual interaction is a cornerstone of its clinical interaction profile and is a primary reason for its recommended use in clinical drug-drug interaction (DDI) studies to probe the impact of P-gp inhibition. nih.gov

As an inhibitor, quinidine can significantly alter the pharmacokinetics of co-administered drugs that are P-gp substrates. A classic example is the interaction with digoxin (B3395198), where quinidine inhibits the P-gp-mediated renal and biliary elimination of digoxin, leading to a substantial increase in its plasma concentrations. nih.gov More recent studies have explored this effect with other P-gp substrates. For example, a Phase 1 study showed that co-administration of quinidine gluconate with atogepant, a P-gp substrate, resulted in a 25% increase in the systemic exposure of atogepant, an effect attributed to the combined inhibition of P-gp and CYP2D6. nih.gov

The inhibitory effect of quinidine on P-gp is not confined to peripheral tissues. Studies using positron emission tomography (PET) imaging in humans have demonstrated that quinidine effectively inhibits P-gp function at the blood-brain barrier. nih.gov This inhibition resulted in a 60% increase in the brain distribution of the P-gp probe substrate 11C-verapamil, highlighting the potential for clinically significant central nervous system drug interactions. nih.gov

Table 2: Interaction of Quinidine with P-glycoprotein (P-gp)

| Interaction Type | Key Research Findings | Model System | Citations |

|---|---|---|---|

| Substrate | Actively transported by P-gp, which influences its own disposition. | Cultured cell lines expressing P-gp. | nih.govnih.gov |

| Inhibitor | Potently inhibits P-gp-mediated transport of other substrates like digoxin and atogepant. | In vitro cell-based assays; In vivo human studies. | nih.govnih.gov |

| Inhibitor | Increases brain penetration of P-gp substrates by inhibiting the transporter at the blood-brain barrier. | In vivo human PET imaging studies. | nih.gov |

Other Metabolic Enzyme Pathways

While the vast majority of research into the metabolism of quinidine focuses on the cytochrome P450 system, particularly CYP3A4, a few other enzymatic interactions have been noted. One such interaction involves pseudocholinesterase. In vitro experiments have shown that the addition of quinidine to the serum of pregnant women can reduce the activity of pseudocholinesterase. nih.gov This enzyme is critical for the metabolism of certain therapeutic agents, such as the neuromuscular blocking agent succinylcholine. nih.gov Beyond direct enzymatic metabolism, pathways of elimination are also relevant. Quinidine can compete for renal clearance pathways, which can affect the serum levels of other drugs eliminated via similar mechanisms, such as procainamide. nih.govnih.gov However, the primary routes of biotransformation for the quinidine molecule remain overwhelmingly attributed to the CYP450 system.

Structure-Activity Relationship (SAR) Studies of Hydroxyquinidine and Analogs

Correlation between Hydroxylation Position and Mechanistic Profile

SAR studies focusing on quinidine and its stereoisomer, quinine (B1679958), have provided deeper insights into the importance of specific structural features. The hydroxyl group at the C(9) position is a critical determinant of molecular interactions. For CYP2D6 inhibition, this C(9)-hydroxyl group is crucial for establishing a hydrogen-bonding interaction within the enzyme's active site. drugbank.com The significance of this bond is underscored by findings that esterification of this hydroxyl group leads to a dramatic loss of inhibitory potency for quinidine. drugbank.com The stereochemical configuration at this position is also vital, as the difference between quinidine and quinine leads to distinct binding orientations and inhibitory profiles against CYP2D6. drugbank.comresearchgate.net Furthermore, the C(9)-hydroxyl position has been identified as a key structural feature for the binding of drug-induced antibodies, which is relevant to certain immunological reactions. nih.gov

Table 3: Structure-Activity Relationship Highlights for Quinidine Analogs

| Structural Feature | Position | Impact on Activity | Target/Interaction | Citations |

|---|---|---|---|---|

| Hydroxylation | 3-position (quinuclidine ring) | Formation of the active metabolite 3-hydroxyquinidine. | CYP3A4 Metabolism | nih.govnih.gov |

| Hydroxyl Group | C(9) | Essential for high-affinity binding and potent inhibition; esterification abolishes activity. | CYP2D6 Inhibition | drugbank.com |

| Stereochemistry | C(9) | Determines binding orientation and inhibitory profile. | CYP2D6 Inhibition | drugbank.comresearchgate.net |

| Quinuclidine (B89598) Nitrogen | N/A | Less critical for quinidine's CYP2D6 binding than the C(9)-OH group. | CYP2D6 Inhibition | drugbank.com |

Impact of Gluconate Moiety on Molecular Interactions

In the compound this compound, the gluconate portion serves as a salt, influencing the formulation's pharmaceutical properties, such as solubility and bioavailability, when compared to other salt forms like quinidine sulfate. drugbank.com However, the available scientific literature on structure-activity relationships focuses almost exclusively on the quinidine/hydroxyquinidine moiety as the pharmacologically active component responsible for interactions with enzymes and transporters.

Once dissociated, the gluconate ion enters the body's general metabolic pool. Gluconate can be metabolized via the enzyme gluconokinase, which phosphorylates it, allowing its entry into the hexose (B10828440) monophosphate shunt (HMS). nih.gov This pathway is distinct from the metabolic fate of the hydroxyquinidine molecule. There is currently no evidence to suggest that the gluconate moiety directly modulates the molecular interactions of the hydroxyquinidine structure with its primary targets, such as CYP enzymes, P-glycoprotein, or cardiac ion channels. Its role appears to be primarily related to the drug's formulation and delivery rather than its mechanistic action at a molecular level.

Biochemical Pathway Influence

The pharmacological effects of hydroxyquinidine, mirroring its parent compound, stem from its influence on fundamental biochemical pathways related to cellular excitability, particularly in cardiac tissue.

Sodium Channel Blockade : The principal antiarrhythmic mechanism is the blockade of the rapid inward depolarizing sodium current (INa) in cardiomyocytes. nih.gov By binding to the open state of the voltage-gated sodium channels, it slows the rate of depolarization (Phase 0 of the cardiac action potential), thereby decreasing conduction velocity.

Anticholinergic (Vagolytic) Action : Quinidine exerts an anticholinergic effect, meaning it can block the effects of the vagus nerve on the heart. nih.gov By opposing vagal stimulation, which typically slows the heart rate, quinidine can lead to an increase in the sinus rate and atrioventricular (AV) conduction. nih.gov

Influence of the Gluconate Moiety : As previously mentioned, the gluconate component can be metabolized and enter the hexose monophosphate shunt. nih.gov In theory, a significant flux through this pathway could increase the cellular production of NADPH and ribose-5-phosphate, which are crucial for various anabolic and antioxidant pathways, including nucleotide synthesis and lipid metabolism. nih.gov However, the clinical or biochemical significance of this specific contribution from the gluconate salt of administered quinidine has not been established as a primary mechanism of action or interaction.

Heme Polymerization Inhibition in Parasitic Models (Antimalarial Research)

The antimalarial activity of quinoline-based compounds, including the parent compound of hydroxyquinidine, is significantly attributed to their ability to interfere with the detoxification of heme within the malaria parasite, Plasmodium falciparum. nih.govresearchgate.net During its intraerythrocytic stage, the parasite digests the host's hemoglobin, releasing large quantities of toxic, free heme. semanticscholar.orgnih.gov To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin, also known as the malaria pigment. semanticscholar.orgnih.gov This detoxification process is a critical survival mechanism for the parasite. semanticscholar.org

Research into quinoline (B57606) antimalarials suggests a common mechanism of action centered on the disruption of this heme polymerization process. nih.govresearchgate.net These drugs are believed to function by capping the growing hemozoin crystal. researchgate.net The proposed mechanism involves the quinoline compound first forming a complex with free heme. nih.govresearchgate.net This drug-heme complex then associates with the surface of the growing heme polymer, effectively blocking further addition of heme units and halting the polymerization process. nih.govresearchgate.net

This inhibition leads to an accumulation of toxic, free heme within the parasite's digestive vacuole. researchgate.netnih.gov The buildup of unsequestered heme is detrimental to the parasite, causing oxidative damage to cell membranes and inhibiting parasitic enzymes, ultimately leading to cell death. researchgate.netsemanticscholar.org Binding assays have demonstrated that the association of the quinoline-heme complex with the heme polymer is a high-affinity, specific, and saturable process. nih.govresearchgate.net The efficacy of a quinoline derivative in disrupting heme polymerization is correlated with the relative binding affinity of its heme complex for the heme polymer versus free heme. nih.govresearchgate.net

| Research Finding | Mechanism Detail | Reference |

|---|---|---|

| Primary Target | The process of converting toxic heme into inert hemozoin crystals in Plasmodium falciparum. | nih.govresearchgate.netsemanticscholar.org |

| Proposed Action | Quinoline drugs (like quinidine) form a complex with free heme. This complex then binds to the growing hemozoin polymer, "capping" it and preventing further elongation. | nih.govresearchgate.net |

| Binding Characteristics | The association of the quinoline-heme complex with the heme polymer is specific, saturable, and of high affinity. | nih.govresearchgate.net |

| Result of Inhibition | Accumulation of toxic, unpolymerized heme within the parasite, leading to cellular damage and death. | researchgate.net |

| Supporting Evidence | In parasite cultures, the antimalarial action of quinolines is antagonized when heme release is blocked by protease inhibitors, supporting the dependency of the drug's action on the presence of heme. | nih.govresearchgate.net |

Anticholinergic Activity in Research Systems

In preclinical research using isolated atrial myocytes, the anticholinergic effects of quinidine have been investigated to elucidate their molecular mechanisms. nih.gov These studies differentiate quinidine's mechanism from that of other antiarrhythmic drugs like disopyramide (B23233) and procainamide. nih.gov The evidence suggests that quinidine's anticholinergic action may not primarily stem from a direct blockade of the muscarinic acetylcholine (B1216132) receptors themselves. nih.gov

Instead, a major proposed mechanism is the inhibition of downstream components in the signaling pathway. nih.gov Specifically, research indicates that quinidine may inhibit the muscarinic potassium channel (KACh) itself and/or the GTP-binding proteins (G proteins) that couple the receptor to the channel. nih.gov This was demonstrated in experiments where the K+ channel was activated irreversibly with a non-hydrolyzable GTP analogue; quinidine was still effective at depressing the current, whereas disopyramide was not. nih.gov This suggests that while disopyramide likely acts at the receptor level, quinidine acts at a point after the receptor, on the G protein or the ion channel directly. nih.gov

| Compound | Proposed Primary Anticholinergic Mechanism | Effect on Adenosine-Induced K+ Current | Effect on GTP-γ-S-Induced K+ Current | Reference |

|---|---|---|---|---|

| Quinidine | Inhibition of the muscarinic K+ channel itself and/or associated G proteins. | Depressed the current. | Depressed the current. | nih.gov |

| Disopyramide | Blockade of muscarinic acetylcholine receptors. | Much smaller effect compared to its effect on ACh-induced current. | Weak inhibitory effect. | nih.gov |

| Procainamide | Blockade of muscarinic acetylcholine receptors (at high doses). | Not specified. | No effect. | nih.gov |

Theoretical Impact on Cellular Automaticity and Reentry in Preclinical Models

The electrophysiological effects of hydroxyquinidine are rooted in the mechanisms established for its parent compound, quinidine, which is classified as a Class Ia antiarrhythmic agent. patsnap.com Its primary action involves modulating cardiac ion channels, specifically the fast inward sodium (Na+) channels and various potassium (K+) channels. patsnap.compatsnap.com These actions alter fundamental properties of cardiac tissue, including cellular automaticity and the propensity for reentry, which are two primary mechanisms of arrhythmia. clinicalgate.com

Cellular Automaticity refers to the ability of certain cardiac cells (like those in the sinoatrial node and His-Purkinje system) to spontaneously depolarize and initiate an electrical impulse. clinicalgate.com By blocking sodium channels, quinidine decreases the rate of rise of phase 0 of the cardiac action potential. patsnap.compatsnap.com This action reduces the excitability and conductivity of cardiac cells, which can suppress abnormal automaticity. patsnap.com

Reentry occurs when a cardiac impulse fails to extinguish after activating the heart and instead persists to re-excite a region of the myocardium, leading to tachyarrhythmias. clinicalgate.com The theoretical impact of quinidine on reentry is complex and can be both antiarrhythmic and proarrhythmic. nih.gov Its therapeutic effect stems from its ability to prolong the action potential duration and the effective refractory period. patsnap.compatsnap.com This is achieved through the blockade of delayed rectifier potassium currents (IKr and IKs), which slows repolarization. patsnap.com A longer refractory period means the tissue is unexcitable for a longer duration, which can interrupt a reentrant circuit and terminate an arrhythmia. patsnap.compatsnap.com

Preclinical studies using Purkinje fiber models have provided detailed insights into these effects. nih.gov In such models, quinidine was shown to greatly impair conduction and prolong refractoriness, particularly in simulated ischemic tissue. nih.gov The outcome depended on the baseline state of the tissue:

In regions with severely impaired conduction, quinidine could cause a complete conduction block, thereby terminating reentry. nih.gov

In areas with less severe impairment, the drug could slow conduction sufficiently to create the conditions necessary for reentry to occur, highlighting its potential proarrhythmic effect. nih.gov

These preclinical investigations demonstrate that by modifying ion channel function, the compound alters conduction velocity and refractoriness, which are the key determinants of whether a reentrant circuit is sustained or extinguished. patsnap.comnih.gov

| Parameter | Effect of Quinidine/Hydroquinidine | Underlying Ion Channel Mechanism | Impact on Arrhythmia Mechanism | Reference |

|---|---|---|---|---|

| Phase 0 Depolarization Rate | Decreased | Blockade of fast inward sodium (Na+) channels. | Suppresses abnormal automaticity and slows conduction. | patsnap.compatsnap.com |

| Action Potential Duration | Increased / Prolonged | Blockade of delayed rectifier potassium (K+) currents (IKr and IKs). | Increases the refractory period of the tissue. | patsnap.com |

| Effective Refractory Period | Increased / Prolonged | Combined effect of Na+ and K+ channel blockade. | Can interrupt and terminate reentrant circuits. | patsnap.com |

| Conduction Velocity | Decreased | Blockade of fast inward sodium (Na+) channels. | Can terminate reentry by causing block, or can promote reentry by slowing conduction sufficiently. | patsnap.comnih.gov |

Pharmacokinetic Principles and Modeling Research for Hydroxyquinidine Gluconate Preclinical/theoretical

Absorption, Distribution, Metabolism, and Excretion (ADME) Principles in Research Contexts

In preclinical research, understanding the principles of absorption, distribution, metabolism, and excretion (ADME) is fundamental to characterizing a drug candidate's behavior in a biological system. allucent.comfiveable.me These studies are crucial for predicting a compound's efficacy and for designing subsequent clinical trials. allucent.com For hydroxyquinidine, as a metabolite of quinidine (B1679956), its ADME profile is often investigated in conjunction with the parent drug.

Absorption: Research indicates that hydroxyquinidine is rapidly absorbed after oral administration, with a time to maximum plasma concentration (tmax) of approximately 1 to 1.2 hours. nih.gov The absolute bioavailability is high, suggesting good absorption from the gastrointestinal tract. nih.gov

Distribution: Hydroxyquinidine exhibits extensive distribution into the tissues. nih.gov This is evidenced by a high steady-state volume of distribution (Vss) of 6.82 ± 1.85 L/kg. nih.gov Like its parent compound quinidine, which is 70 to 95% bound to plasma proteins, hydroxyquinidine's distribution is influenced by its binding to plasma constituents such as albumin. nih.gov

Metabolism: The metabolism of hydroxyquinidine is a continuation of the biotransformation of quinidine. nih.gov The liver is the primary site of metabolism, where cytochrome P450 enzymes, particularly CYP3A4, play a significant role. nih.govdrugbank.com

Excretion: Elimination of hydroxyquinidine occurs through both metabolism and renal excretion. nih.govnih.gov A significant portion of the compound is eliminated unchanged in the urine. nih.gov Renal clearance accounts for about 50% of the total body clearance. nih.gov The elimination half-life has been reported to be between 6.7 and 11.3 hours, depending on the formulation and route of administration. nih.gov

Metabolic Fate and Pathways of Hydroxyquinidine Gluconate

Hydroxyquinidine, primarily (3S)-3-hydroxyquinidine, is a major metabolite of quinidine. drugbank.com The formation of this metabolite is a key step in the hepatic biotransformation of quinidine, which accounts for 60% to 85% of quinidine's total clearance. nih.gov The conversion of quinidine to 3-hydroxyquinidine (B22111) can be substantial, and after oral administration of quinidine, the relatively high plasma concentrations of 3-hydroxyquinidine suggest significant first-pass metabolism. nih.govdrugbank.com

Once formed, 3-hydroxyquinidine itself undergoes further metabolism. nih.gov This subsequent biotransformation is also mediated by CYP3A4 and includes an unspecific hepatic clearance pathway. nih.gov The elimination half-life of 3-hydroxyquinidine is approximately 12 hours, which is longer than that of the parent drug, quinidine. drugbank.com

The hydroxylation of quinidine to form 3-hydroxyquinidine is predominantly catalyzed by the cytochrome P450 enzyme CYP3A4 in human liver microsomes. nih.govnih.gov In vitro studies have demonstrated that the (3S)-3-hydroxylation of quinidine is a specific marker for CYP3A4 activity. nih.gov Research using human liver microsomes showed that the formation of 3-hydroxyquinidine followed Michaelis-Menten kinetics, with a mean Vmax of 74.4 nmol/mg/h and a Km of 74.2 µM. nih.gov The formation of this metabolite can be completely inhibited by ketoconazole (B1673606), a known CYP3A4 inhibitor. nih.gov

Pharmacokinetic Modeling Approaches for Hydroxyquinidine Compounds

Pharmacokinetic modeling is a valuable tool for understanding and predicting the ADME of drugs and their metabolites. For quinidine and its metabolites like hydroxyquinidine, various modeling approaches have been employed.

Physiologically-based pharmacokinetic (PBPK) models have been developed to simulate the complex interplay of factors affecting quinidine and 3-hydroxyquinidine disposition. nih.govnih.gov These models can incorporate parameters for efflux transport by P-glycoprotein (P-gp) and metabolic transformation by CYP3A4. nih.govnih.gov A parent-metabolite PBPK model for quinidine and 3-hydroxyquinidine has been successfully used to describe their pharmacokinetic profiles after both intravenous and oral administration. nih.gov

Compartmental models have also been utilized to describe the plasma concentration-time data. A two-compartment model for quinidine and a one-compartment model for each of its metabolites, including 3-hydroxyquinidine, have been found to adequately describe the data from both intravenous infusion and multiple oral doses. nih.govdrugbank.com

These modeling efforts are essential for predicting drug-drug interactions and for optimizing dosing regimens in various patient populations. nih.govmdpi.com

Data Tables

Table 1: Pharmacokinetic Parameters of Hydroxyquinidine

| Parameter | Value | Reference |

| Time to Maximum Concentration (tmax) | 1 - 1.2 hours | nih.gov |

| Steady-State Volume of Distribution (Vss) | 6.82 ± 1.85 L/kg | nih.gov |

| Elimination Half-Life | 6.7 - 11.3 hours | nih.gov |

| Renal Clearance | ~50% of Total Body Clearance | nih.gov |

Table 2: In Vitro Enzyme Kinetics for 3-Hydroxyquinidine Formation

| Parameter | Value | Reference |

| Vmax | 74.4 nmol/mg/h | nih.gov |

| Km | 74.2 µM | nih.gov |

Compartmental and Non-Compartmental Analysis

Pharmacokinetic analysis of a compound like this compound can be approached through two primary methodologies: non-compartmental analysis (NCA) and compartmental analysis. These methods provide distinct yet complementary insights into the absorption, distribution, metabolism, and excretion (ADME) of a drug.

Non-Compartmental Analysis (NCA) is a model-independent approach that makes minimal assumptions about the underlying physiological processes governing a drug's disposition allucent.com. It relies on algebraic equations to derive key pharmacokinetic parameters directly from the observed plasma concentration-time data allucent.com. This method is valued for its simplicity, robustness, and efficiency, making it particularly useful in early drug development . The primary parameters calculated via NCA provide a holistic view of the drug's exposure and persistence in the body .

Key parameters typically derived from NCA include:

Maximum Concentration (Cmax): The highest observed concentration of the drug in the plasma.

Time of Maximum Concentration (Tmax): The time at which Cmax is reached.

Area Under the Curve (AUC): A measure of the total systemic exposure to the drug over time .

Clearance (CL): The rate at which a drug is removed from the body .

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma .

Terminal Half-life (t½): The time required for the drug's plasma concentration to decrease by half during the terminal elimination phase.

Compartmental Analysis , in contrast, uses mathematical models to describe the body as a series of interconnected, kinetically distinct compartments, such as blood, organs, and other tissues allucent.com. By fitting concentration-time data to these models using techniques like nonlinear regression, this method can describe the rates of drug transfer between compartments. This approach can offer more detailed insights into a drug's distribution and elimination dynamics but relies on assumptions about the model structure allucent.com. For a compound like hydroxyquinidine, which is related to quinidine, its plasma concentration decline is often described as bi-exponential, suggesting a two-compartment model may be appropriate to characterize its distribution and elimination phases nih.gov.

Table 1: Comparison of Pharmacokinetic Analysis Methods

| Feature | Non-Compartmental Analysis (NCA) | Compartmental Analysis |

|---|---|---|

| Underlying Principle | Model-independent; uses algebraic equations (trapezoidal rule for AUC) allucent.com. | Model-dependent; represents the body as interconnected compartments allucent.com. |

| Assumptions | Minimal assumptions about drug distribution and elimination patterns . | Assumes drug kinetics follow a specific compartmental model (e.g., one- or two-compartment). |

| Complexity | Less complex, faster to implement allucent.com. | More complex, requires model development and validation. |

| Key Outputs | Cmax, Tmax, AUC, CL, Vd, t½ allucent.com. | Rate constants for absorption, distribution, and elimination; micro-constants (e.g., k12, k21). |

| Primary Use | Standard for bioequivalence studies and early development for parameter estimation . | Provides mechanistic insights into drug disposition and simulates concentrations in different tissues. |

Physiologically-Based Pharmacokinetic (PBPK) Modeling and Simulation

Physiologically-based pharmacokinetic (PBPK) modeling is a mechanistic approach that simulates the ADME of drugs by integrating their physicochemical properties with known physiological and anatomical information researchgate.net. PBPK models represent the body as a series of compartments corresponding to real organs and tissues, interconnected by blood flow core.ac.uk. This "bottom-up" methodology can predict drug concentrations in various tissues and has proven useful for predicting complex drug-drug interaction scenarios researchgate.netnih.gov.

For quinidine and its primary metabolite, 3-hydroxyquinidine, a comprehensive PBPK parent-metabolite model has been developed researchgate.netnih.gov. This model mechanistically assesses the ADME processes for both compounds nih.gov. The model for the parent drug, quinidine, incorporates efflux transport by P-glycoprotein (P-gp) and metabolic conversion to 3-hydroxyquinidine, primarily via the cytochrome P450 3A4 (CYP3A4) enzyme nih.govnih.gov. The subsequent model for the 3-hydroxyquinidine metabolite includes its further metabolism by CYP3A4 as well as an additional unspecific hepatic clearance pathway researchgate.netnih.gov. Such models have demonstrated high predictive accuracy, with over 90% of predicted pharmacokinetic parameters falling within a two-fold range of observed values from preclinical and theoretical data researchgate.netnih.gov.

A fundamental strength of PBPK modeling is its ability to integrate data from in vitro experiments to predict in vivo pharmacokinetics, a process known as in vitro-to-in vivo extrapolation (IVIVE) nih.govmdpi.com. This allows for the mechanistic simulation of how a drug will behave in a biological system before extensive in vivo testing.

For the quinidine/3-hydroxyquinidine PBPK model, various in vitro data points are essential inputs:

Physicochemical Properties: Parameters such as pKa, LogP, protein binding, and blood-to-plasma partition coefficients are foundational inputs medsci.org.

Metabolism Kinetics: Data from human liver microsomes or recombinant enzymes are used to determine metabolic pathways complexgenerics.org. For instance, the Michaelis-Menten constant (Km) and maximal reaction velocity (Vmax) describing the CYP3A4-mediated formation of 3-hydroxyquinidine from quinidine are critical parameters integrated into the model researchgate.net.

Transporter Kinetics: In vitro systems using overexpressing cell lines help quantify the activity of transporters like P-gp complexgenerics.org. The model for quinidine incorporates data on P-gp-mediated efflux, which is a key determinant of its absorption and bioavailability nih.govnih.gov. Inhibition constants (Ki) from in vitro assays are also used to predict drug-drug interactions involving these transporters nih.gov.

Table 2: Types of In Vitro Data Used in PBPK Models for Hydroxyquinidine

| Data Category | In Vitro System | Parameters Derived | Relevance to PBPK Model |

|---|---|---|---|

| Metabolism | Hepatocytes, Liver Microsomes | Vmax, Km, Intrinsic Clearance | Defines the rate and capacity of metabolic conversion (e.g., quinidine to 3-hydroxyquinidine via CYP3A4) complexgenerics.orgresearchgate.net. |